p38α MAP Kinase Inhibition Potency of Core Pharmacophore
4-Fluoro-2-(4-fluorophenyl)pyridine serves as the foundational biaryl core for advanced p38α MAP kinase inhibitors. In the context of chromone-fused derivatives, the vicinal 4-fluorophenyl/4-pyridine pharmacophore enables potent enzyme inhibition. For the advanced analog 8a, which incorporates the 2-(4-pyridyl) motif, an IC50 of 17 nM was achieved [1]. While direct IC50 data for the specific unsubstituted 4-fluoro-2-(4-fluorophenyl)pyridine is not available, the quantitative potency of the pharmacophore it embodies is clearly demonstrated.
| Evidence Dimension | p38α MAP kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Analog 8a (containing target pharmacophore): IC50 = 17 nM |
| Comparator Or Baseline | Baseline assay; pyridylimidazole SB203580 (p38α inhibitor standard) |
| Quantified Difference | 17 nM (low nanomolar range) |
| Conditions | Cell-free radiometric p38α kinase assay |
Why This Matters
This quantitative benchmark establishes the intrinsic inhibitory potential of the 4-fluorophenyl/4-pyridine motif, which is the core structural unit of the target compound, and provides a clear performance reference for medicinal chemistry campaigns.
- [1] Dyrager, C., Möllers, L. N., Kjäll, L. K., Alao, J. P., Dinér, P., Wallner, F. K., Sunnerhagen, P., & Grøtli, M. (2011). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 54(20), 7427-7431. DOI: 10.1021/jm200818j View Source
